molecular formula C10H14N2O B2615062 Cyclopropyl(6-methoxypyridin-3-yl)methanamine CAS No. 1270387-42-2

Cyclopropyl(6-methoxypyridin-3-yl)methanamine

Cat. No.: B2615062
CAS No.: 1270387-42-2
M. Wt: 178.235
InChI Key: ICJMORFGUUYTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(6-methoxypyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.235. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis and Homophenylalanine Analogs

A study highlighted the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs, starting from simple aromatic aldehydes. This research demonstrated the utility of cyclopropyl containing compounds in synthesizing complex amino acids with potential application in medicinal chemistry (Demir et al., 2004).

Chiral Auxiliary in Synthesis

Another study discussed the synthesis of optically active 2,3-methanopipecolic acid, indicating the role of a cyclopropyl containing compound as an effective chiral auxiliary. This underscores its significance in stereochemical control during chemical syntheses, which is crucial for developing therapeutics with desired chiral properties (Matsumura et al., 2000).

Antagonist for Osteoporosis Treatment

Research on a compound structurally related to Cyclopropyl(6-methoxypyridin-3-yl)methanamine identified it as a potent antagonist of the alpha(v)beta(3) receptor, suggesting its potential for the prevention and treatment of osteoporosis. This demonstrates the application of cyclopropyl-containing compounds in developing novel treatments for bone-related diseases (Hutchinson et al., 2003).

Hydrogen Bonding and Protonation Sites

A study on the hydrogen bonding and protonation sites in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including a this compound derivative, shed light on the compound's structural properties. This information is valuable for understanding the interactions and stability of such compounds in various chemical and biological contexts (Böck et al., 2021).

Antimicrobial Activities

The synthesis and evaluation of a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives for their in vitro antibacterial and antifungal activities highlight the potential of cyclopropyl and methoxypyridine moieties in developing new antimicrobial agents. This research opens avenues for the development of novel drugs to combat resistant microbial strains (Thomas, Adhikari, & Shetty, 2010).

Properties

IUPAC Name

cyclopropyl-(6-methoxypyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-9-5-4-8(6-12-9)10(11)7-2-3-7/h4-7,10H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJMORFGUUYTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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